molecular formula C16H15N3O2S B2398945 N-(4-ethylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-00-1

N-(4-ethylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2398945
CAS RN: 851945-00-1
M. Wt: 313.38
InChI Key: JSRBYKGVZBHYQU-UHFFFAOYSA-N
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Description

“N-(4-ethylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a compound that belongs to the class of thiazolopyrimidines . Thiazolopyrimidines are heterocyclic analogs of purine bases and exhibit a broad spectrum of pharmacological activity .


Synthesis Analysis

Thiazolopyrimidines can be synthesized through various methods. One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The reaction mechanism involves a nucleophilic attack of the sulfur atom on the electrophilic cationic center, forming an intermediate product, which then undergoes [3,3]-Claisen rearrangement .


Molecular Structure Analysis

Thiazolopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They also contain a sulfur atom, making them a part of the thiazole family .


Chemical Reactions Analysis

The chemical reactions of thiazolopyrimidines are largely determined by the position and nature of substituents in the aromatic ring of the aldehyde component . The active methylene group (C2H2) is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

Future Directions

Thiazolopyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolopyrimidine moiety can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and the biological target . This suggests potential future directions for research and development in this area.

properties

IUPAC Name

N-(4-ethylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-3-11-4-6-12(7-5-11)18-14(20)13-8-17-16-19(15(13)21)10(2)9-22-16/h4-9H,3H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRBYKGVZBHYQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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